molecular formula C19H14F2N2O3S B3446750 N-(4-fluorophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide

N-(4-fluorophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide

Cat. No.: B3446750
M. Wt: 388.4 g/mol
InChI Key: ZJUUCAMBEWUGHI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzamide group attached to a sulfamoyl group, which is further substituted with fluorophenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3S/c20-14-7-9-16(10-8-14)22-19(24)13-3-1-6-18(11-13)27(25,26)23-17-5-2-4-15(21)12-17/h1-12,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUUCAMBEWUGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide typically involves the reaction of 4-fluoroaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then reacted with benzoyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-(4-fluorophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfamoyl]benzamide
  • N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide
  • N-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide

Comparison: N-(4-fluorophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide is unique due to the presence of fluorine atoms, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. Compared to similar compounds with different substituents, the fluorinated version may exhibit distinct properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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